2-Bromo-6-(pyridin-3-yl)aniline
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Overview
Description
2-Bromo-6-(pyridin-3-yl)aniline is an organic compound that features a bromine atom and a pyridine ring attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(pyridin-3-yl)aniline typically involves the bromination of 6-(pyridin-3-yl)aniline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the aniline derivative in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(pyridin-3-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Quinoline derivatives.
Reduction Products: Amino derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-Bromo-6-(pyridin-3-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(pyridin-3-yl)aniline involves its interaction with specific molecular targets. In biochemical applications, it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The bromine and pyridine moieties contribute to its binding affinity and specificity.
Comparison with Similar Compounds
2-Bromoaniline: Lacks the pyridine ring, making it less versatile in coupling reactions.
6-(Pyridin-3-yl)aniline: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-Chloro-6-(pyridin-3-yl)aniline: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness: 2-Bromo-6-(pyridin-3-yl)aniline is unique due to the presence of both bromine and pyridine functionalities, which enhance its reactivity and make it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
923293-17-8 |
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Molecular Formula |
C11H9BrN2 |
Molecular Weight |
249.11 g/mol |
IUPAC Name |
2-bromo-6-pyridin-3-ylaniline |
InChI |
InChI=1S/C11H9BrN2/c12-10-5-1-4-9(11(10)13)8-3-2-6-14-7-8/h1-7H,13H2 |
InChI Key |
WDABJHGEFDVXFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)C2=CN=CC=C2 |
Origin of Product |
United States |
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